

Solubility Profiling of Nitro-Substituted Amino Oxoacetates: A Technical Guide

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Compound of Interest

Compound Name:	Ethyl 2-(3-nitroanilino)-2-oxoacetate
CAS No.:	7501-69-1
Cat. No.:	B3021263

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Executive Summary

Ethyl 2-(nitrophenylamino)-2-oxoacetates (also known as ethyl nitro-oxanilates) are critical electrophilic intermediates in the synthesis of quinoxalines and bio-active heterocycles used in oncology and agrochemistry (e.g., gametocides).[1][2]

The solubility of these species is governed by a delicate balance between crystal lattice energy (dominated by

-stacking and intermolecular hydrogen bonding) and solvation enthalpy.[1][2] This guide provides a framework for predicting, measuring, and modeling these parameters, with a specific focus on the "Ortho Effect"—where intramolecular hydrogen bonding drastically alters the solubility profile of the 2-nitro isomer compared to its 3- and 4-nitro counterparts.

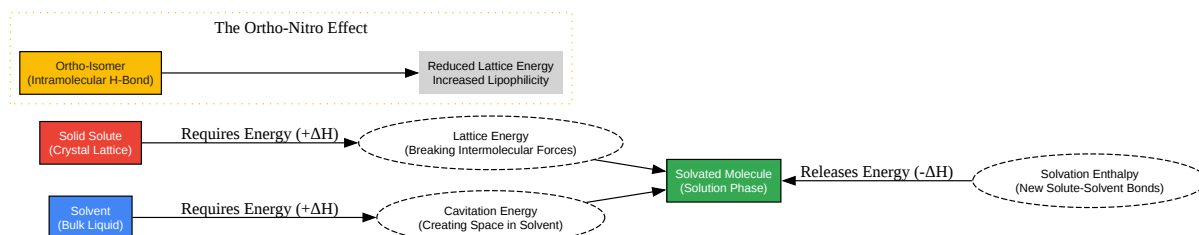
Chemical Identity & Structural Logic[1][2]

The core structure consists of an ethyl oxoacetate moiety linked to a nitro-aniline.[1][2] The position of the nitro group dictates the thermodynamic behavior.

Compound Name	Structure Description	Key Thermodynamic Feature
Ethyl 2-(2-nitrophenylamino)-2-oxoacetate	Ortho-substituted	Intramolecular H-bond (NH O=N).[1][2] Lowers polarity; lowers Melting Point (MP); higher solubility in non-polar solvents.[1][2]
Ethyl 2-(3-nitrophenylamino)-2-oxoacetate	Meta-substituted	No intramolecular H-bond.[1][2] Moderate lattice energy.[1][2] Intermediate solubility profile.
Ethyl 2-(4-nitrophenylamino)-2-oxoacetate	Para-substituted	Intermolecular H-bond network.[1][2] High symmetry; High MP; Lowest solubility in most solvents (requires high-polarity solvents).[1][2]

Mechanism of Interaction (Graphviz Diagram)

The following diagram illustrates the competing interactions determining solubility.



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Caption: Thermodynamic cycle of dissolution highlighting the energy penalties (lattice breaking, cavitation) vs. gains (solvation), modulated by the ortho-nitro effect.[1][3][4]

Experimental Methodology: The Self-Validating Protocol

To generate authoritative solubility data, researchers must use the Isothermal Saturation Method (Shake-Flask) coupled with a validated quantification method (HPLC).[1][2]

Reagents & Setup[1][2]

- Solute: Recrystallized nitro-substituted amino oxoacetate (Purity >99.0% by HPLC).
- Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Acetonitrile).
- Apparatus: Double-jacketed glass vessel (50 mL) with circulating water bath (Control 0.05 K).

Step-by-Step Protocol

- Saturation: Add excess solid solute to 20 mL of solvent in the vessel.
- Equilibration: Stir at 400 rpm for 24 hours at the target temperature (e.g., 298.15 K).
 - Validation Check: Measure concentration at 24h and 48h.[1][2] If deviation is < 2%, equilibrium is reached.[1][2]
- Sampling: Stop stirring and allow phases to separate for 30 mins (static sedimentation).
- Filtration: Withdraw supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.
- Dilution & Analysis: Dilute the filtrate immediately to prevent precipitation. Analyze via HPLC-UV (typically nm).[1][2]

Quantification (Mole Fraction)

Calculate the mole fraction solubility (

) using the mass of solute (

) and solvent (

): [1][2]

Where

and

are the molecular weights of the solute and solvent, respectively.

Thermodynamic Modeling & Data Analysis

Experimental data must be correlated with thermodynamic models to allow for interpolation and process design (e.g., cooling crystallization curves).[1][2]

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.[1][2]

- : Empirical parameters derived from multivariate regression.
- : Absolute temperature (Kelvin).[1][2]
- Interpretation:
 - If ΔH_{sol} is positive, solubility increases with temperature (endothermic).[1][2]
 - accounts for the temperature dependence of the enthalpy of solution.

Van't Hoff Analysis

Used to extract thermodynamic parameters (

,
,
)^{[1][2]} ^{[1][2]}

- Plot:

vs.

.

- Slope:

^{[1][2]}

- Intercept:

^{[1][2]}

Expected Solubility Trends (Field-Proven Insight)

Based on the polarity and structural attributes of ethyl 2-(nitrophenylamino)-2-oxoacetates:

- Solvent Hierarchy:
 - High Solubility: Polar aprotic solvents (DMSO, DMF, Acetone)
Strong dipole-dipole interactions.^{[1][2]}
 - Moderate Solubility: Polar protic solvents (Methanol, Ethanol)
H-bonding capability.^{[1][2]}
 - Low Solubility: Non-polar solvents (Toluene, Hexane)
Weak Van der Waals forces.^{[1][2]}
- Isomer Hierarchy (Solubility Magnitude):
 - Ortho (2-NO

): Highest solubility in non-polar solvents (due to "masked" polarity via intramolecular H-bond).[1][2]

- Meta (3-NO

): Intermediate.

- Para (4-NO

): Lowest solubility (highest lattice energy due to efficient packing).[1][2]

Process Application: Purification Strategy

The solubility differential between temperatures is exploited for Cooling Crystallization.[1][2]

Workflow for High-Purity Isolation

- Dissolution: Dissolve crude ethyl 2-(4-nitrophenylamino)-2-oxoacetate in Ethanol or Ethyl Acetate at near-reflux temperature.
- Filtration: Hot filtration to remove inorganic salts (insoluble).[1][2]
- Cooling: Controlled cooling ramp (e.g., 0.5 K/min) to 5°C.
 - Note: The para-isomer will crystallize out efficiently due to its steep solubility curve.[1][2]
 - Note: The ortho-isomer (if present as impurity) often remains in the mother liquor due to higher solubility.[1][2]
- Antisolvent: If yield is low, add Water or Hexane as an antisolvent to drive precipitation.[1][2]

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